molecular formula C11H11BrN4 B13228411 2-(5-Bromopyridin-3-yl)-N,N-dimethylpyrimidin-4-amine

2-(5-Bromopyridin-3-yl)-N,N-dimethylpyrimidin-4-amine

Cat. No.: B13228411
M. Wt: 279.14 g/mol
InChI Key: XOBDNXINLIHORA-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-3-yl)-N,N-dimethylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromopyridine moiety attached to a dimethylpyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-3-yl)-N,N-dimethylpyrimidin-4-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds between a boron-containing compound and a halogenated aromatic compound. In this case, 5-bromopyridine is coupled with a suitable pyrimidine derivative under the influence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-3-yl)-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

    Solvents: Commonly used solvents include ethanol, toluene, and dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

2-(5-Bromopyridin-3-yl)-N,N-dimethylpyrimidin-4-amine has numerous applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Biological Studies: Used to study the mechanisms of various biological processes by binding to specific receptors.

    Chemical Synthesis: Serves as a building block for the synthesis of more complex molecules.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-3-yl)-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. Upon binding, it can modulate the activity of these targets, leading to a cascade of signaling events within the cell. This modulation can result in various biochemical and physiological effects, including changes in gene expression, cellular metabolism, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyridine: A simpler compound with a bromine atom attached to a pyridine ring.

    2-Amino-5-bromopyridine: Contains an amino group in addition to the bromine atom on the pyridine ring.

    Methyl 5-bromopyridine-3-carboxylate: A derivative with a carboxylate ester group.

Uniqueness

2-(5-Bromopyridin-3-yl)-N,N-dimethylpyrimidin-4-amine is unique due to its combination of a bromopyridine moiety and a dimethylpyrimidine core This structure imparts specific chemical and biological properties that are distinct from other similar compounds

Properties

Molecular Formula

C11H11BrN4

Molecular Weight

279.14 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)-N,N-dimethylpyrimidin-4-amine

InChI

InChI=1S/C11H11BrN4/c1-16(2)10-3-4-14-11(15-10)8-5-9(12)7-13-6-8/h3-7H,1-2H3

InChI Key

XOBDNXINLIHORA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1)C2=CC(=CN=C2)Br

Origin of Product

United States

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